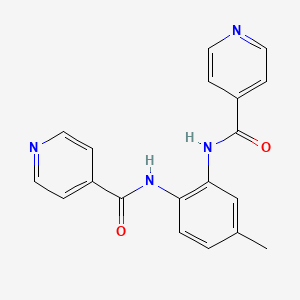
1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione, also known as DPTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTT belongs to the family of triazinane thiones, which are known for their diverse biological activities.
Scientific Research Applications
1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to exhibit potent antifungal, antibacterial, and anticancer activities. In agriculture, 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been used as a fungicide to control various plant diseases. In material science, 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been used as a crosslinking agent for rubber and other polymers.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is not fully understood. However, it has been proposed that 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione acts by inhibiting the activity of enzymes involved in various cellular processes. For example, 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of fungal cell walls. In addition, 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to exhibit various biochemical and physiological effects. For example, 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to induce apoptosis, a form of programmed cell death, in cancer cells. In addition, 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to inhibit the growth of various fungi and bacteria. However, the exact mechanism by which 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione exerts these effects is not fully understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione in lab experiments is its potent biological activity. 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to exhibit potent antifungal, antibacterial, and anticancer activities, making it a valuable tool for studying various cellular processes. However, one of the limitations of using 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione in lab experiments is its potential toxicity. 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to exhibit cytotoxicity in some cell types, which may limit its use in certain experiments.
Future Directions
There are several future directions that could be pursued in the study of 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione. One area of interest is the development of 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione-based drugs for the treatment of various diseases, such as cancer and fungal infections. Another area of interest is the development of 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione-based materials for various applications, such as sensors and drug delivery systems. Finally, further studies are needed to fully understand the mechanism of action of 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione and its potential toxicity, which could help to optimize its use in various applications.
Conclusion:
In conclusion, 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione, or 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione exhibits potent biological activity, including antifungal, antibacterial, and anticancer activities, making it a valuable tool for studying various cellular processes. However, further studies are needed to fully understand the mechanism of action of 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione and its potential toxicity, which could help to optimize its use in various applications.
Synthesis Methods
1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenyl isothiocyanate with 3-pyridinemethanamine in the presence of a base, such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to yield 1-(2,4-dimethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione. Other methods include the reaction of 2,4-dimethylphenyl isothiocyanate with pyridine-3-carboxaldehyde followed by treatment with hydrazine hydrate.
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c1-13-5-6-16(14(2)8-13)21-12-20(11-19-17(21)22)10-15-4-3-7-18-9-15/h3-9H,10-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKLJCDOWJBYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CN(CNC2=S)CC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B5719102.png)
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide](/img/structure/B5719110.png)
![6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5719119.png)

![1-[(4-chloro-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5719131.png)



![3-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5719165.png)



![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5719196.png)
![N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5719200.png)